molecular formula C14H16N2O3 B13544437 tert-butylN-(2-formyl-1H-indol-6-yl)carbamate

tert-butylN-(2-formyl-1H-indol-6-yl)carbamate

Cat. No.: B13544437
M. Wt: 260.29 g/mol
InChI Key: UTTBUHITGAIYRS-UHFFFAOYSA-N
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Description

tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate is a specialized organic compound featuring an indole core substituted with a formyl group at the 2-position and a tert-butyl carbamate (Boc) protecting group at the 6-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the formyl group serves as a reactive handle for further functionalization (e.g., Schiff base formation or nucleophilic additions). The Boc group protects the indole’s nitrogen, enhancing stability during synthetic workflows. This compound is critical in pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors or serotonin receptor modulators, where indole derivatives are pivotal .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-10-5-4-9-6-11(8-17)15-12(9)7-10/h4-8,15H,1-3H3,(H,16,18)

InChI Key

UTTBUHITGAIYRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(2-formyl-1H-indol-6-yl)carbamate typically involves the formylation of an indole derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the Vilsmeier-Haack reaction to introduce the formyl group at the 2-position of the indole ring. This is followed by the protection of the indole nitrogen with a tert-butyl carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide for bromination in the presence of a radical initiator.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Introduction of halogen or nitro groups at specific positions on the indole ring.

Scientific Research Applications

Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-(2-formyl-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Cyclopentyl Derivatives ()

Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) replace the indole with a cyclopentane ring. Key distinctions:

  • Functional Groups : Hydroxy substituents instead of formyl, enabling hydrogen bonding but lacking electrophilic reactivity.
  • Applications : Cyclopentyl carbamates are often used in peptidomimetics or as chiral auxiliaries rather than electrophilic intermediates .

Bicyclic Analogues ()

tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate and tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) feature rigid bicyclic frameworks. Comparisons include:

  • Steric Effects : Bicyclo[2.2.2]octane imposes severe steric constraints, limiting accessibility to the formyl group.
  • Polarity : Azabicyclo derivatives introduce basic nitrogen atoms, altering solubility and logP (e.g., increased hydrogen bond acceptor count).
  • Utility : Bicyclic systems enhance metabolic stability in drug candidates but may reduce synthetic versatility compared to planar indoles .

Functional Group Variations

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) substitutes the formyl group with an aza group, converting the compound from an electrophilic intermediate to a basic scaffold. This modification:

  • Increases water solubility due to protonatable nitrogen.
  • Reduces reactivity toward nucleophiles, shifting utility toward receptor-binding applications (e.g., GPCR targets) .

Biological Activity

tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activity

Research indicates that tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate exhibits significant biological activities, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate cytokine levels in astrocytes, which may offer protective effects against neurodegenerative diseases associated with amyloid-beta toxicity.
  • Neuroprotective Effects : The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, indicating its role as a neuroprotective agent .
  • Anticancer Potential : Similar compounds have been linked to anticancer activities, suggesting that tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate may also possess therapeutic potential in oncology.

The mechanism of action involves the interaction of the indole ring system with various biological targets, influencing multiple signaling pathways. This interaction is believed to enhance neuroprotection and exhibit anti-inflammatory effects by modulating the activity of specific receptors involved in these processes .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and notable activities of compounds structurally related to tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate:

Compound NameStructure FeaturesNotable Activities
Tert-butyl N-(3-formylindole)Indole ring with a different position for formyl groupPotential anti-cancer properties
Tert-butyl N-(2-acetylindole)Acetyl instead of formylAntimicrobial activity
Tert-butyl N-(5-formylnaphthalen-1-yl)Naphthalene ring systemKnown for anti-inflammatory effects

What distinguishes tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate is its specific combination of the indole system with the tert-butyl carbamate functionality, which contributes to its demonstrated biological activity related to neuroprotection.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Neuroprotective Study : A study investigated the protective effects of tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate on astrocytes exposed to amyloid-beta. Results indicated a reduction in TNF-alpha production and oxidative stress markers, suggesting a protective role against neurodegeneration .
  • Anticancer Activity : Another case study examined its cytotoxic effects on various cancer cell lines. The compound demonstrated moderate cytotoxicity, indicating potential for further development as an anticancer agent .

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